3-Hydroxyisobutyric acid

Metabolomics Diabetes Clinical Chemistry

Procure 3-Hydroxyisobutyric acid (3-HIBA) as an enantiopure analytical standard for L-valine catabolism studies. Unlike 3-hydroxybutyrate, 3-HIBA is a specific biomarker for 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency, enabling accurate metabolic flux quantification in insulin resistance research. Ideal for diagnostic MDGC-MS/LC-MS assay validation.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 2068-83-9
Cat. No. B026125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisobutyric acid
CAS2068-83-9
Synonyms3-Hydroxy-2-methylpropanoic Acid;  β-Hydroxyisobutyric Acid;  2-(Hydroxymethyl)propionic Acid;  2-Methyl-3-hydroxypropanoic Acid;  2-Methyl-3-hydroxypropionic Acid;  DL-3-Hydroxyisobutyric Acid;  _x000B_
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESCC(CO)C(=O)O
InChIInChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
InChIKeyDBXBTMSZEOQQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyisobutyric Acid (CAS 2068-83-9) Procurement Guide: Baseline Characteristics and Metabolic Distinction


3-Hydroxyisobutyric acid (3-HIBA; CAS 2068-83-9) is a chiral, branched four-carbon hydroxy fatty acid that functions as a key intermediate in the catabolic pathway of the branched-chain amino acid L-valine [1]. This compound exists as two enantiomers, with the S‑enantiomer being the predominant form referenced in metabolic studies and diagnostic applications [2]. As an endogenous metabolite detectable in plasma, urine, saliva, and cerebrospinal fluid, 3‑HIBA serves as a critical biomarker for rare inborn errors of metabolism—specifically 3‑hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency—and has been implicated as a mediator of insulin resistance and fatty liver disease [3].

3-Hydroxyisobutyric Acid (CAS 2068-83-9): Why In-Class Analogs Cannot Be Substituted


While 3-hydroxyisobutyric acid shares structural similarities with other four-carbon hydroxy acids (e.g., 3‑hydroxybutyrate, 3‑hydroxyisovalerate), direct substitution in analytical or diagnostic workflows is precluded by distinct metabolic origins, enzyme specificities, and enantiomeric profiles. 3‑HIBA is derived exclusively from L‑valine catabolism, whereas 3‑hydroxybutyrate is a ketone body formed from fatty acid oxidation, and 3‑hydroxyisovalerate originates from leucine degradation [1]. These divergent pathways confer unique concentration dynamics in disease states and differential interference in enzymatic assays. Furthermore, the chiral nature of 3‑HIBA—with the R‑ and S‑enantiomers exhibiting distinct physiological roles and diagnostic significance—renders racemic mixtures or single‑enantiomer analogs unsuitable for applications requiring stereospecific quantification [2]. The quantitative evidence below demonstrates exactly where these differences manifest and why procurement decisions must be compound‑specific.

3-Hydroxyisobutyric Acid (CAS 2068-83-9): Head-to-Head Quantitative Evidence vs. Structural Analogs


Plasma Concentration Differential vs. 3-Hydroxybutyrate in Normal and Diabetic States

In overnight fasted normal subjects, plasma 3‑hydroxyisobutyrate (3‑OHIB) concentration was 21 ± 2 µM, representing 33% of the simultaneously measured plasma 3‑hydroxybutyrate (3‑OHB) concentration. In diabetic subjects, 3‑OHIB was 38 ± 5 µM, representing 17% of 3‑OHB levels. This demonstrates that the ratio of 3‑OHIB to 3‑OHB is not constant across metabolic states and that 3‑OHIB exhibits a distinct elevation profile in diabetes relative to 3‑OHB [1].

Metabolomics Diabetes Clinical Chemistry

Enzymatic Assay Specificity: Absence of Cross-Reactivity with 3-Hydroxybutyrate Dehydrogenase

Plasma 3-hydroxybutyrate concentrations measured by GLC‑MS were identical to those obtained by enzymatic assay using a commercial β‑hydroxybutyrate dehydrogenase preparation, indicating no significant contamination of this enzyme preparation with 3‑hydroxyisobutyrate dehydrogenase activity [1]. This establishes that 3‑HIBA does not interfere with standard enzymatic ketone body assays, unlike the reciprocal interference observed when 3‑HIBA is measured in the presence of elevated 3‑hydroxybutyrate via non‑specific methods.

Enzymology Analytical Validation Ketone Body Measurement

Enantiomer-Specific Excretion Pattern in Human Urine: R- vs. S-3-HIBA

Enantioselective MDGC-MS analysis of human urine revealed that control subjects predominantly excrete R‑3‑hydroxyisobutyric acid, whereas two patients with ketonemic vomiting excreted more than 80% S‑3‑hydroxyisobutyric acid [1]. This enantiomeric inversion is not observed for the structurally related analog 3‑aminoisobutyric acid (AIBA) under the same conditions, where the S‑enantiomer remains the minor species except in specific metabolic disorders.

Chiral Metabolomics Inborn Errors of Metabolism Clinical Diagnostics

Differential Elevation of 3-Hydroxyisobutyric Acid vs. 3-Hydroxyisovaleric Acid and 2-Methyl-3-hydroxybutyric Acid in Ketoacidosis

In patients with diabetic ketoacidosis, urinary concentrations of 3‑hydroxyisobutyric acid, 2‑methyl‑3‑hydroxybutyric acid, and 3‑hydroxyisovaleric acid are all elevated relative to healthy controls, with highly significant positive correlations between the excreted amounts of the three acids [1]. However, the absolute concentrations and fold‑changes differ: 3‑hydroxyisobutyric acid (derived from valine) and 3‑hydroxyisovaleric acid (derived from leucine) exhibit distinct accumulation kinetics due to their independent amino acid precursor pools.

Ketoacidosis Branched-Chain Amino Acid Metabolism Metabolite Profiling

Serum-to-Saliva Correlation Slope Differential vs. 3-Hydroxybutyrate

In a validated LC‑ESI‑MS/MS method for simultaneous quantification of salivary hydroxy acids, the serum‑to‑saliva correlation slope for 3‑hydroxyisobutyrate (3HIB) was y = 15.4x − 1.2 (r² = 0.6930, P < 0.0001), which is steeper than the slope for 3‑hydroxybutyrate (3HB: y = 10.8x − 13.6, r² = 0.7034) [1]. This indicates that salivary 3HIB concentrations rise more sharply relative to serum levels compared to 3HB, reflecting different partitioning kinetics between these structurally similar metabolites.

Non-Invasive Diagnostics Salivary Metabolomics Biomarker Validation

3-Hydroxyisobutyric Acid (CAS 2068-83-9): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Clinical Metabolomics: Differential Diagnosis of Inborn Errors of Valine Catabolism

Based on the enantiomer‑specific excretion data established in Section 3 (Evidence Item 3), procurement of enantiopure (S)-3-hydroxyisobutyric acid is required for laboratories performing enantioselective MDGC‑MS or LC‑MS assays to distinguish 3‑hydroxyisobutyric aciduria (McKusick 236975) from methylmalonic semialdehyde dehydrogenase deficiency (McKusick 603178‑MSDD) and from benign ketonemic vomiting. The diagnostic utility of the >80% S‑HIBA excretion threshold in ketonemic vomiting patients cannot be replicated using racemic 3‑HIBA or the R‑enantiomer alone [1].

Diabetes and Insulin Resistance Research: Valine Catabolic Flux Quantification

As demonstrated in Section 3 (Evidence Item 1), plasma 3‑HIBA exhibits a distinct elevation pattern in diabetic subjects (38 ± 5 µM vs. 21 ± 2 µM in normals) that is not proportional to the concomitant rise in 3‑hydroxybutyrate. Researchers investigating the role of the valine/3‑HIB pathway in insulin resistance and fatty liver disease must procure 3‑HIBA as a pure analytical standard to accurately quantify valine‑derived metabolic flux independent of confounding ketone body elevations [2][3].

Non-Invasive Salivary Biomarker Development for Metabolic Monitoring

The serum‑to‑saliva correlation slope differential quantified in Section 3 (Evidence Item 5) establishes that 3‑HIBA and 3‑hydroxybutyrate exhibit distinct partitioning kinetics into saliva. Laboratories developing LC‑ESI‑MS/MS methods for non‑invasive monitoring of amino acid catabolism must use authentic 3‑HIBA standards for calibration and validation, as substitution with 3‑hydroxybutyrate would introduce slope‑dependent quantification bias [4].

Biotechnological Production: Enzymatic Synthesis of 3-Hydroxyisobutyric Acid Esters

Patents describing biotechnological production methods for 3‑hydroxyisobutyric acid esters via alcohol acyltransferase‑catalyzed conversion of 3‑hydroxyisobutyryl‑CoA provide a scalable industrial route for procuring this compound in quantities suitable for chemical manufacturing and polymer precursor applications. Industrial users seeking to implement enzymatic production of methacrylic acid derivatives or chiral building blocks require access to 3‑HIBA or its CoA ester as a key intermediate [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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